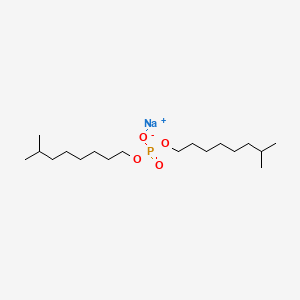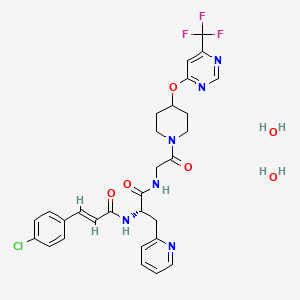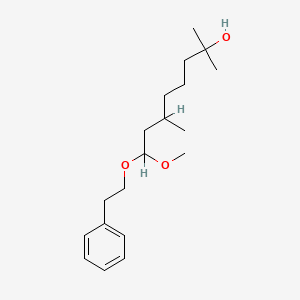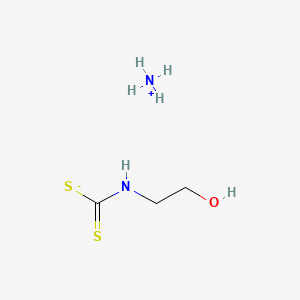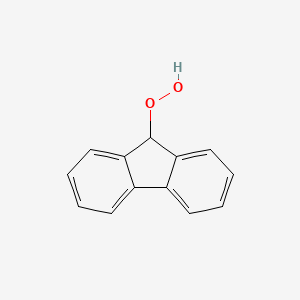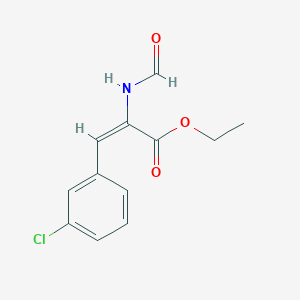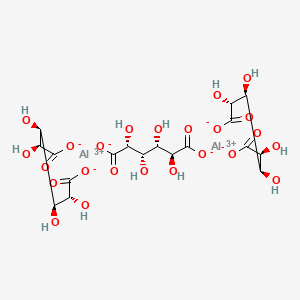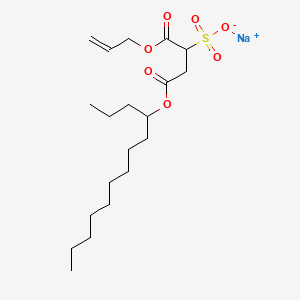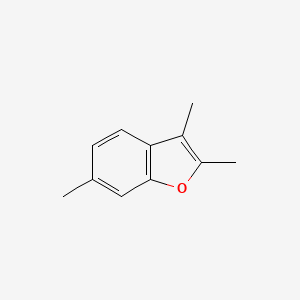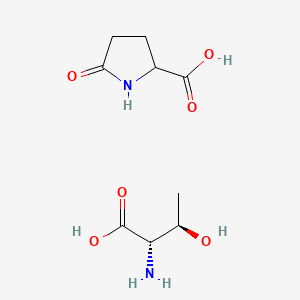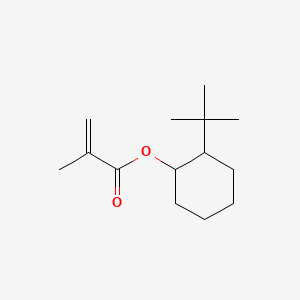
2-(1,1-Dimethylethyl)cyclohexyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dimethylethyl)cyclohexyl methacrylate is an organic compound with the molecular formula C14H24O2. It is a methacrylate ester derived from methacrylic acid and 2-(1,1-dimethylethyl)cyclohexanol. This compound is known for its applications in polymer chemistry, particularly in the production of specialty polymers and copolymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylethyl)cyclohexyl methacrylate typically involves the esterification of methacrylic acid with 2-(1,1-dimethylethyl)cyclohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be more efficient than batch processes. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Dimethylethyl)cyclohexyl methacrylate can undergo various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield methacrylic acid and 2-(1,1-dimethylethyl)cyclohexanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used under mild heating.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-(1,1-dimethylethyl)cyclohexanol.
Transesterification: New esters and alcohols depending on the reactants used.
Aplicaciones Científicas De Investigación
2-(1,1-Dimethylethyl)cyclohexyl methacrylate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties such as enhanced thermal stability and mechanical strength.
Material Science: Incorporated into coatings, adhesives, and sealants to improve their performance characteristics.
Biomedical Applications: Investigated for use in drug delivery systems and medical devices due to its biocompatibility and ability to form hydrogels.
Industrial Applications: Utilized in the production of high-performance plastics and resins for automotive and aerospace industries.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Dimethylethyl)cyclohexyl methacrylate primarily involves its ability to undergo polymerization reactions. The methacrylate group contains a double bond that can be activated by free radicals, leading to the formation of polymer chains. The molecular targets and pathways involved in its polymerization include the initiation, propagation, and termination steps typical of free radical polymerization.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl methacrylate
- 2-tert-Butylcyclohexyl acetate
- Methacrylic acid 2-tert-butylcyclohexyl ester
Uniqueness
2-(1,1-Dimethylethyl)cyclohexyl methacrylate is unique due to the presence of the 2-(1,1-dimethylethyl)cyclohexyl group, which imparts specific steric and electronic effects. These effects can influence the polymerization behavior and the properties of the resulting polymers, making it distinct from other methacrylate esters.
Propiedades
Número CAS |
94134-45-9 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
(2-tert-butylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-10(2)13(15)16-12-9-7-6-8-11(12)14(3,4)5/h11-12H,1,6-9H2,2-5H3 |
Clave InChI |
YDLVSIHYCVMLPY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1CCCCC1C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


